molecular formula C23H20N2O2 B2894691 4-benzoyl-8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 2034604-75-4

4-benzoyl-8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Katalognummer B2894691
CAS-Nummer: 2034604-75-4
Molekulargewicht: 356.425
InChI-Schlüssel: LDHQJWMLBSFHDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-benzoyl-8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, also known as BMD, is a heterocyclic compound that has been widely studied for its potential use in the field of medicinal chemistry. This compound is a member of the benzodiazepine family, which is known for its ability to bind to the GABA-A receptor and produce anxiolytic, sedative, and hypnotic effects. In

Wissenschaftliche Forschungsanwendungen

Mechanistic Insight and Stereochemistry

Research into derivatives of benzodiazepines, such as 4-benzoyl-8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, has provided significant insights into the chemistry of β-lactam formation from benzodiazepines. Studies have focused on the stereochemistry and mechanism of formation of β-lactam derivatives, highlighting the complex interactions and transformations these compounds undergo. This research is foundational for understanding the reactivity and potential applications of these compounds in more complex chemical syntheses and pharmaceutical applications (Wang et al., 2001).

Structural Analysis and Synthesis Techniques

Further investigations have explored the structural characteristics of similar compounds, emphasizing the role of fluoro-substituents in their chemical behavior. X-ray crystallography and NMR spectroscopy have been pivotal in elucidating the molecular structure of these compounds, providing a deeper understanding of their potential for modification and application in medicinal chemistry (Alonso et al., 2020).

Catalytic Activity and Cytotoxicity

The catalytic properties of palladacycle complexes derived from benzodiazepines have been scrutinized, particularly their role as cathepsin B inhibitors and cytotoxic agents. This line of research holds promise for the development of novel cancer therapeutics, leveraging the unique structural features of benzodiazepine derivatives for targeted drug design (Spencer et al., 2009).

Antiproliferative Properties

The antiproliferative effects of benzodiazepine derivatives have been extensively studied, revealing their potential in inhibiting the growth of various cancer cell lines. This research underscores the therapeutic potential of benzodiazepine derivatives in oncology, highlighting their capacity to serve as a basis for the development of new anticancer drugs (Liszkiewicz, 2002).

Antimicrobial and Docking Studies

Studies have also delved into the antimicrobial properties of benzodiazepine derivatives, including their effectiveness against various bacteria and fungi. Through docking studies, researchers have sought to understand the molecular basis of these properties, aiming to refine benzodiazepine derivatives for use as antimicrobial agents (Shankar et al., 2016).

Eigenschaften

IUPAC Name

4-benzoyl-8-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-16-12-13-19-20(14-16)24-21(26)15-25(22(19)17-8-4-2-5-9-17)23(27)18-10-6-3-7-11-18/h2-14,22H,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHQJWMLBSFHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(N(CC(=O)N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.